molecular formula C11H13N3O B025475 (S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- CAS No. 101328-84-1

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-

Cat. No. B025475
M. Wt: 203.24 g/mol
InChI Key: GDMRFHZLKNYRRO-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of "(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-" is critical for creating cardio-active pyridazinone derivatives. These compounds include imazodan, CI-930, pimobendan, among others, which demonstrate the compound's significance in developing treatments for cardiovascular diseases (M. Imran & Abida, 2016).

Scientific Research Applications

Enantioseparation and Pharmaceutical Industry Applications

(Cheng et al., 2019) explored efficient methods for the enantioseparation of this compound, highlighting its role as a key intermediate in synthesizing the cardiotonic agent levosimendan. The study utilized chiral stationary phases in chromatography for this process, offering methods suitable for pharmaceutical industry applications.

Structural Studies in Cardiovascular Agents

(Prout et al., 1994) analyzed the crystal and molecular structures of several 6-substituted pyridazinone derivatives, including (S)-3(2h)-Pyridazinone, to understand their relationship with cardiovascular properties.

Key Component in Cardioactive Agents

(Imran & Abida, 2016) reviewed the importance of this moiety in various cardio-active pyridazinone derivatives used clinically or in trials, like levosimendan and pimobendan.

Synthesis and Pharmacological Properties

(Okushima et al., 1987) synthesized and evaluated a series of phenylpyridazinones, including this compound, for their inotropic and cardiohemodynamic effects.

Platelet Aggregation Inhibiting and Hypotensive Activities

(Thyes et al., 1983) reported on the synthesis and activity of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, noting their potential in inhibiting platelet aggregation and exerting hypotensive effects.

Herbicide Applications

(Hilton et al., 1969) investigated the action mechanism of substituted pyridazinone compounds as herbicides, noting their inhibitory effects on photosynthesis in plants.

Safety And Hazards

This would include a discussion of the compound’s toxicity, flammability, and any other hazards associated with the compound. Safety precautions for handling and storing the compound would also be discussed.


Future Directions

This could involve a discussion of areas where further research is needed, potential applications of the compound, and its role in future scientific studies.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(4S)-3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRFHZLKNYRRO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)NN=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-
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(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-
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(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-
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(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-
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(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-
Reactant of Route 6
(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-

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